![molecular formula C20H15ClF6N4O3 B2529175 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 324009-23-6](/img/structure/B2529175.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

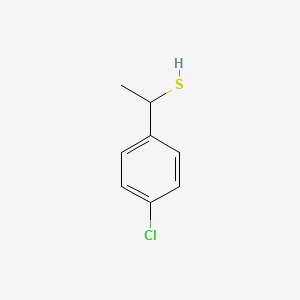

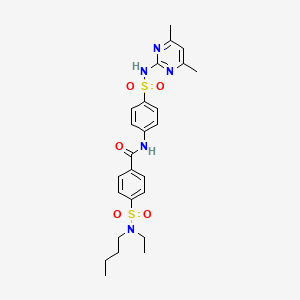

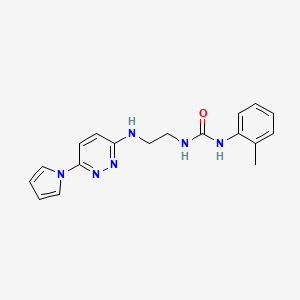

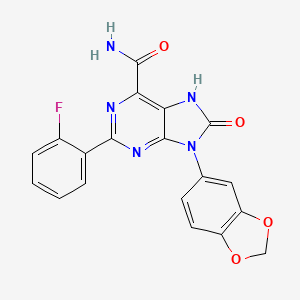

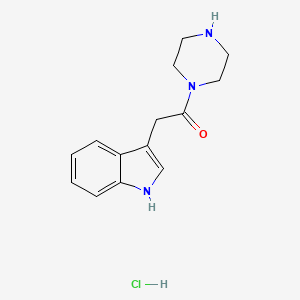

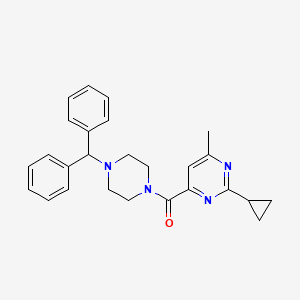

The compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. The molecule contains several functional groups and substituents, including a pyridine ring, a pyrazole ring, and multiple trifluoromethyl groups. This compound is likely of interest due to its potential applications in pharmaceuticals, agrochemicals, or materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for introducing formyl groups into aromatic compounds . This suggests that the compound could potentially be synthesized using similar techniques, with the Vilsmeier-Haack reagent playing a key role in introducing the aldehyde functionality.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by various analytical techniques. For example, the structures of a series of 1H-pyrazole-4-carbaldehydes were confirmed by elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . These techniques are crucial for determining the precise arrangement of atoms within a molecule and can be used to verify the structure of the compound .

Chemical Reactions Analysis

The reactivity of formylchromone derivatives has been studied, providing insight into the types of chemical reactions that similar compounds can undergo . For example, 3-formylchromones have been shown to react with various bi-functional nucleophiles to form pyrroles and pyridines, indicating that the formyl group can participate in condensation reactions to form heterocyclic structures . This information can be useful when considering the chemical reactions that the compound might undergo, such as nucleophilic addition or cyclization reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime" are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the presence of multiple trifluoromethyl groups is likely to increase the compound's lipophilicity and could affect its boiling point and solubility . The aldehyde and oxime functional groups may also influence the compound's reactivity and its ability to form hydrogen bonds, impacting its solubility and melting point.

Scientific Research Applications

Synthesis and Chemical Reactions

Sonogashira-Type Reactions and Cyclisation : This compound serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions are instrumental in synthesizing various heterocyclic compounds, such as pyrazolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridine 5-oxides through subsequent cyclisation processes. These synthesized compounds have been thoroughly characterized using NMR spectroscopy and other analytical methods, indicating a broad applicability in heterocyclic chemistry research (Vilkauskaitė, Šačkus, & Holzer, 2011); (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Formation of Heterocycles : Through Vilsmeier–Haack reaction approaches, new series of heterocyclic compounds with potential antimicrobial activities have been synthesized. These compounds show promise as inhibitors of specific bacterial enzymes, highlighting their potential in drug discovery and molecular biology research (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Complex Formation in Coordination Chemistry : The compound's oxime derivatives are explored in zinc(II) carboxylate chemistry, leading to the synthesis of dinuclear and trinuclear complexes. These findings are significant for understanding the coordination behavior of such ligands and their potential applications in developing new materials or catalytic systems (Konidaris, Kaplanis, Raptopoulou, Perlepes, Manessi‐Zoupa, & Katsoulakou, 2009).

Novel Compound Synthesis

Development of Multifunctional Molecules : Research demonstrates the synthesis of novel multifluorinated pyrazolone-5-one derivatives, showcasing the adaptability of similar compounds in generating a wide array of multifunctional molecules. These compounds, obtained through both conventional and non-conventional synthesis methods, underline the compound's versatility in organic synthesis and potential in creating new chemical entities with diverse applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

Photophysical Property Studies : Investigations into the photophysical properties of related heterocyclic compounds synthesized through multi-step reactions have provided insights into the effects of specific substituents on fluorescence. This research opens new avenues for the design of fluorescent materials and probes in biochemical and materials science research (Patil, Shelar, Rote, Toche, & Jachak, 2010).

Insecticidal Activity Evaluation : Synthesis of pyrazole oxime derivatives containing an N-pyridylpyrazole moiety based on fenpyroximate lead structures has been conducted. These derivatives show significant insecticidal activities, suggesting the potential for agricultural applications in pest management (Xiao, Ni, Jinfeng, Ying, Min, Yang, Hu, Huanyu, Yang, Shi, Gao, & Dai, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-ethoxy-4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF6N4O3/c1-2-33-17-14(9-29-34-10-11-3-5-12(6-4-11)19(22,23)24)18(32)31(30-17)16-15(21)7-13(8-28-16)20(25,26)27/h3-9,30H,2,10H2,1H3/b29-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMAEVHFWOYLGC-GESPGMLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C=NOCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C=N/OCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)